molecular formula C9H5BrN2O4 B1414220 Methyl 4-bromo-5-cyano-2-nitrobenzoate CAS No. 1805021-09-3

Methyl 4-bromo-5-cyano-2-nitrobenzoate

Cat. No. B1414220
CAS RN: 1805021-09-3
M. Wt: 285.05 g/mol
InChI Key: WYEJGLLIQHQXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-bromo-5-cyano-2-nitrobenzoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a bromine atom, a cyano group (-CN), and a nitro group (-NO2) attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromine, cyano, and nitro substituents on the benzene ring, and the methyl ester group. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine group, or the bromine atom could be displaced in a nucleophilic aromatic substitution reaction . The cyano group could also react under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar nitro, cyano, and ester groups would likely make the compound relatively polar . Its exact melting point, boiling point, and other physical properties would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical potential, future research could involve studying its biological activity and conducting clinical trials .

properties

IUPAC Name

methyl 4-bromo-5-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)6-2-5(4-11)7(10)3-8(6)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEJGLLIQHQXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-cyano-2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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